N'-(4-fluorophenyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(4-Fluorophenyl)-N5,N5-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group and a dimethyl-substituted oxadiazolopyrazine core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(4-Fluorophenyl)-N5,N5-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 4-fluoroaniline with dimethylformamide dimethyl acetal to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired oxadiazolopyrazine core . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N6-(4-Fluorophenyl)-N5,N5-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorophenyl derivatives.
Scientific Research Applications
N6-(4-Fluorophenyl)-N5,N5-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N6-(4-Fluorophenyl)-N5,N5-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets and pathways. The compound is known to act as a mitochondrial uncoupler, disrupting the proton gradient and affecting ATP production . This leads to increased mitochondrial respiration and potential induction of apoptosis in certain cell types . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate cellular energy metabolism is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: This compound shares a similar core structure but differs in the substitution pattern, leading to distinct chemical and biological properties.
N5,N6-bis(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: Another related compound with methyl groups instead of fluorophenyl groups, resulting in different reactivity and applications.
Uniqueness
N6-(4-Fluorophenyl)-N5,N5-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. Its ability to act as a mitochondrial uncoupler sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C12H11FN6O |
---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
6-N-(4-fluorophenyl)-5-N,5-N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C12H11FN6O/c1-19(2)12-11(14-8-5-3-7(13)4-6-8)15-9-10(16-12)18-20-17-9/h3-6H,1-2H3,(H,14,15,17) |
InChI Key |
STPKQUCHJUCEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=NON=C2N=C1NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.